molecular formula C15H17N5OS B251259 2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

Cat. No.: B251259
M. Wt: 315.4 g/mol
InChI Key: GYRSWMRGLLQINZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as MTDP and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of MTDP is not fully understood. However, it has been suggested that MTDP works by inhibiting the activity of certain enzymes, which leads to the inhibition of various cellular processes. MTDP has also been shown to induce apoptosis in cancer cells, which may contribute to its antitumor properties.
Biochemical and Physiological Effects:
MTDP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria and fungi. MTDP has also been shown to have antitumor properties, as it induces apoptosis in cancer cells. In addition, MTDP has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

MTDP has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized using various methods. MTDP is also relatively easy to handle and can be used in a variety of assays. However, there are also some limitations to using MTDP in lab experiments. For example, it may have limited solubility in certain solvents, which may make it difficult to work with in certain assays.

Future Directions

There are several future directions for research on MTDP. One area of interest is the development of MTDP-based drugs for the treatment of various diseases. Another area of interest is the use of MTDP as a fluorescent probe for detecting protein-protein interactions. Additionally, further research is needed to fully understand the mechanism of action of MTDP and its potential applications in scientific research.

Synthesis Methods

MTDP has been synthesized using various methods. One of the most commonly used methods involves the reaction of 2-methyl-5-nitrobenzoic acid with 3-methyl-1,2,4-triazole-5-thiol in the presence of triethylamine. The resulting product is then reacted with 2-bromoacetophenone to yield MTDP. Other methods involve the use of different reagents and solvents, but the overall process is similar.

Scientific Research Applications

MTDP has been studied for its potential applications in scientific research. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties. MTDP has also been shown to inhibit the activity of certain enzymes, which makes it a potential candidate for drug development. In addition, MTDP has been used as a fluorescent probe for detecting protein-protein interactions.

Properties

Molecular Formula

C15H17N5OS

Molecular Weight

315.4 g/mol

IUPAC Name

2-methyl-N-[2-methyl-5-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide

InChI

InChI=1S/C15H17N5OS/c1-8(2)13(21)16-12-7-11(6-5-9(12)3)14-19-20-10(4)17-18-15(20)22-14/h5-8H,1-4H3,(H,16,21)

InChI Key

GYRSWMRGLLQINZ-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C(C)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C)NC(=O)C(C)C

Origin of Product

United States

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